Ethyl 2-pentanamidothiazole-4-carboxylate
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Overview
Description
Ethyl 2-pentanamidothiazole-4-carboxylate: is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the thiazole ring makes it a valuable scaffold in drug development due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-pentanamidothiazole-4-carboxylate typically involves the reaction of ethyl bromopyruvate with thiourea. This reaction yields ethyl 2-aminothiazole-4-carboxylate, which can then be further modified to introduce the pentanamido group. The reaction conditions often include heating the reactants in an appropriate solvent, such as ethanol, under reflux .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-pentanamidothiazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The thiazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Condensation: Aldehydes or ketones are used in the presence of a catalyst, such as an acid or base, to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while condensation reactions can produce Schiff bases with different functional groups .
Scientific Research Applications
Ethyl 2-pentanamidothiazole-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: It is used in studies investigating enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is utilized in the synthesis of various heterocyclic compounds, which are important intermediates in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-pentanamidothiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can disrupt essential biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Ethyl 2-aminothiazole-4-carboxylate: A precursor in the synthesis of ethyl 2-pentanamidothiazole-4-carboxylate, known for its antimicrobial properties.
2-Aminothiazole: A simpler thiazole derivative with broad biological activities, including anticancer and anti-inflammatory effects.
Thiazole-4-carboxylate Derivatives: Various derivatives with modifications at the 4-carboxylate position, exhibiting diverse pharmacological properties.
Uniqueness: this compound is unique due to the presence of the pentanamido group, which can enhance its lipophilicity and potentially improve its bioavailability and pharmacokinetic properties. This structural feature distinguishes it from other thiazole derivatives and may contribute to its specific biological activities .
Properties
IUPAC Name |
ethyl 2-(pentanoylamino)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-3-5-6-9(14)13-11-12-8(7-17-11)10(15)16-4-2/h7H,3-6H2,1-2H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBJMFCOUHDQLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC(=CS1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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